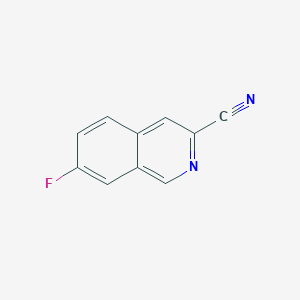
Ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with an amino group, a bromine atom, a methyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the introduction of an amino group and esterification. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing waste.
化学反応の分析
Types of Reactions
Ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids.
科学的研究の応用
Ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor binding assays.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s effects are mediated through interactions with specific proteins, altering their activity and leading to the desired therapeutic outcomes.
類似化合物との比較
Similar Compounds
Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.
Ethyl 1-amino-4-chloro-3-methyl-1H-pyrrole-2-carboxylate: Similar structure but with chlorine instead of bromine, affecting its chemical properties.
Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in specific substitution reactions, and the ethyl ester group, which influences its solubility and reactivity. These features make it a versatile compound for various synthetic and research applications.
特性
分子式 |
C8H11BrN2O2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
ethyl 1-amino-4-bromo-3-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-5(2)6(9)4-11(7)10/h4H,3,10H2,1-2H3 |
InChIキー |
BCJRAQQMTYRYEB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CN1N)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)


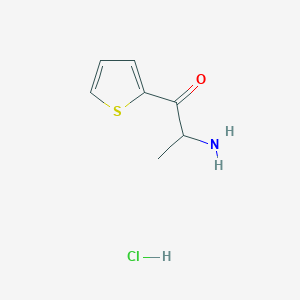
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
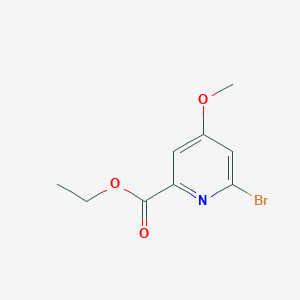
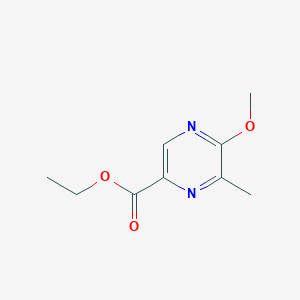
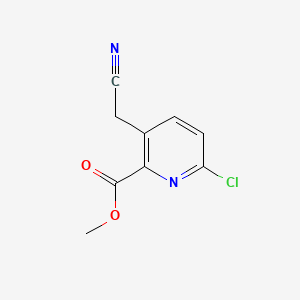
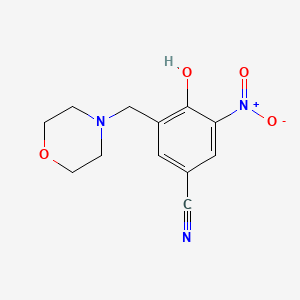
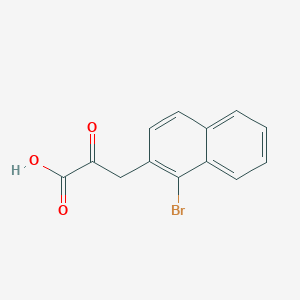
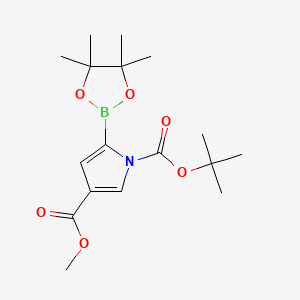
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
